molecular formula C17H26O11 B1252140 Morroniside CAS No. 25406-64-8

Morroniside

Cat. No.: B1252140
CAS No.: 25406-64-8
M. Wt: 406.4 g/mol
InChI Key: YTZSBJLNMIQROD-HVOIIHJLSA-N
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Description

Morroniside is a glycoside.
This compound is a natural product found in Gentiana straminea, Tripterospermum japonicum, and other organisms with data available.

Scientific Research Applications

1. Anti-Inflammatory and Antioxidant Effects

Morroniside, an iridoid glycoside from Cornus officinalis, demonstrates notable anti-inflammatory and antioxidant effects. It inhibits lipopolysaccharide-induced inflammation and oxidative reactions in macrophages, specifically by regulating the TLR4/NF-κB and Nrf2/HO-1 signaling pathways (Park et al., 2021). This suggests its potential as a therapeutic agent against inflammatory and oxidative damage.

2. Neuroprotective Effects

This compound exhibits neuroprotective properties, as evidenced in studies with human neuroblastoma cells. It induces endogenous glutathione, protecting against peroxide-induced apoptosis (Wang et al., 2008). Additionally, it can promote neurogenesis and aid in brain recovery following cerebral ischemia, potentially through the Wnt/β-catenin signaling pathway (Sun et al., 2014).

3. Cardioprotective Effects

In studies on acute myocardial infarction in rats, this compound displayed cardioprotective effects. It reduced inflammation and improved cardiac function, suggesting its potential in treating heart-related conditions (Yu & Wang, 2018).

4. Protective Effects on Human Endothelial Cells

This compound protects human umbilical vein endothelial cells from damage caused by high ambient glucose, indicating its potential benefit in preventing diabetic angiopathies (Xu et al., 2004).

5. Effects on Hair Growth and Skin Flap Viability

Studies have shown that this compound can regulate hair growth and cycle transition, possibly through the Wnt/β-catenin signaling pathway, making it a potential treatment for hair loss (Zhou et al., 2018). It also enhances the survival of ischemic skin flaps in rats, suggesting applications in skin and cosmetic treatments (Lin et al., 2018).

6. Impact on Bone Marrow Mesenchymal Stem Cell Proliferation

This compound promotes the proliferation of rat mesenchymal stem cells, indicating its potential role in regenerative medicine and stem cell therapy (Hu et al., 2013).

Mechanism of Action

Target of Action

Morroniside, an iridoid glycoside isolated from Cornus officinalis Sieb. et Zucc., has been found to interact with several targets. It binds to the hydrophobic sites of GATA3 , a transcription factor . It also targets lysosomal acid lipase (LAL) , a critical enzyme involved in liver fibrosis development . In addition, it has been found to affect cardiomyocyte cell cycle activity and bone marrow stem cells (BMSCs) .

Mode of Action

This compound’s interaction with its targets leads to various changes. It reduces GATA3 expression, which in turn increases LAL expression . This inhibits hepatic stellate cells activation, exerting hepatic protective effects . In cardiomyocytes, it increases the levels of cell cycle proteins, including cyclin D1, CDK4, cyclin A2, and cyclin B1 . In BMSCs, it promotes osteogenic differentiation and inhibits inflammation-induced bone loss .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits both canonical and non-canonical NF-κB signaling pathways . It also regulates protein synthesis/degradation . Furthermore, it promotes the expression of osteogenic transcription factors Runx2 and OCN . It also inhibits TRAF6-mediated NF-κB and MAPK signaling .

Pharmacokinetics

This compound is quickly absorbed and metabolized, and is widely distributed throughout the body . It exhibits low bioavailability (43%) in SD rats . The absorption process of this compound may involve multiple transport pathways like passive diffusion as well as efflux protein-mediated active transport .

Result of Action

The action of this compound results in various molecular and cellular effects. It stimulates cardiomyocyte cell cycle activity and cardiac repair in adult rats . It also promotes osteogenic differentiation of BMSCs, slows the occurrence of the inflammatory response, and inhibits bone loss in mice with inflammatory bone loss . In addition, it inhibits ferroptosis in substantia nigra of the brain and PC12 cells .

Action Environment

Environmental factors such as oxidative stress can influence the action of this compound. It has been found to inhibit oxidative stress and ferroptosis in Parkinson’s disease models . It also promotes antioxidation, increases the content of reducing agent glutathione (GSH), and decreases the level of the lipid metabolite malondialdehyde (MDA) .

Safety and Hazards

Morroniside is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It also poses a risk of serious damage to health by prolonged exposure .

Future Directions

Morroniside can prevent myocardial injury caused by ischemia and hypoxia, which can be used to treat acute myocardial infarction (AMI) . It has the ability to inhibit apoptosis and autophagy . These findings provide strong scientific evidence to support the development of this compound as novel alternative or complementary therapeutics for liver injury prevention and treatment .

Biochemical Analysis

Biochemical Properties

Morroniside plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, this compound has been shown to activate the PI3K/Akt/mTOR signaling pathway, which is essential for cell growth and metabolism . Additionally, it inhibits the activity of nuclear factor kappa B (NF-κB), a protein complex involved in inflammatory responses . These interactions highlight the compound’s potential in modulating biochemical pathways related to inflammation and cell survival.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In neuronal cells, it has been demonstrated to protect against oxidative stress and ferroptosis, thereby offering neuroprotection . In cardiomyocytes, this compound promotes cell proliferation and improves cardiac function following myocardial infarction . Furthermore, it influences cell signaling pathways such as the Wnt/β-catenin pathway, enhancing cell proliferation and migration in hair follicle cells . These cellular effects underscore this compound’s potential in therapeutic applications for neurodegenerative diseases, cardiovascular disorders, and hair loss.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It activates the PI3K/Akt/mTOR signaling pathway, promoting osteogenesis and preventing bone loss . Additionally, this compound inhibits the binding of lipopolysaccharides to Toll-like receptor 4 (TLR4) on the cell surface, thereby reducing the activation of the NF-κB pathway and subsequent inflammatory responses . These molecular interactions highlight the compound’s ability to modulate key signaling pathways involved in inflammation, cell growth, and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is quickly absorbed and metabolized, with its pharmacokinetic profile indicating rapid distribution throughout the body . Over extended periods, this compound has demonstrated stability and sustained effects on cellular functions, such as reducing oxidative stress and inflammation in neuronal and cardiac cells . These findings suggest that this compound maintains its bioactivity over time, making it a promising candidate for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a rat model of myocardial infarction, this compound administered at doses of 45, 90, and 180 mg/kg showed dose-dependent cardioprotective effects, with higher doses resulting in more significant improvements in cardiac function . Similarly, in models of neuropathic pain, this compound exhibited dose-dependent analgesic effects, reducing pain hypersensitivity at higher doses . At very high doses, potential toxic effects may arise, necessitating careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its bioactivity. It has been shown to activate the Nrf2/ARE signaling pathway, enhancing antioxidant capacity and reducing oxidative stress in neuronal cells . Additionally, this compound influences lipid metabolism by reducing the levels of malondialdehyde and increasing glutathione content . These interactions highlight the compound’s role in modulating metabolic flux and maintaining cellular homeostasis.

Transport and Distribution

This compound is quickly absorbed and widely distributed within cells and tissues. Studies using Caco-2 cells have shown that this compound exhibits poor absorption but is not a specific substrate of P-glycoprotein, suggesting alternative transport mechanisms . Once absorbed, this compound is distributed throughout the body, exerting its pharmacological effects in various tissues, including the brain, heart, and kidneys . This widespread distribution underscores the compound’s potential for systemic therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. Studies using green fluorescent protein (GFP) fusion constructs have revealed that this compound localizes primarily in the cytoplasm . This localization is essential for its interactions with cytoplasmic enzymes and signaling pathways, such as the PI3K/Akt/mTOR pathway . Additionally, this compound’s cytoplasmic presence allows it to modulate oxidative stress and inflammatory responses effectively . These findings highlight the importance of subcellular localization in determining the compound’s bioactivity.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Morroniside involves the conversion of glucose into the desired compound through a series of chemical reactions.", "Starting Materials": [ "Glucose", "Phloroglucinol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Sodium borohydride", "Acetic acid", "Methanesulfonic acid", "Sodium methoxide" ], "Reaction": [ "Glucose is reacted with phloroglucinol in the presence of hydrochloric acid to form 1,3,5-trihydroxybenzene", "1,3,5-trihydroxybenzene is then reacted with sodium hydroxide to form 3,5-dihydroxybenzaldehyde", "3,5-dihydroxybenzaldehyde is then reacted with methanol and acetic anhydride to form 3,5-dimethoxybenzaldehyde", "3,5-dimethoxybenzaldehyde is then reduced with sodium borohydride to form 3,5-dimethoxybenzyl alcohol", "3,5-dimethoxybenzyl alcohol is then reacted with acetic acid and methanesulfonic acid to form 3,5-dimethoxybenzyl acetate", "Finally, 3,5-dimethoxybenzyl acetate is reacted with sodium methoxide to form Morroniside" ] }

CAS No.

25406-64-8

Molecular Formula

C17H26O11

Molecular Weight

406.4 g/mol

IUPAC Name

methyl 3-hydroxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate

InChI

InChI=1S/C17H26O11/c1-6-11-7(3-10(19)26-6)8(15(23)24-2)5-25-16(11)28-17-14(22)13(21)12(20)9(4-18)27-17/h5-7,9-14,16-22H,3-4H2,1-2H3/t6?,7?,9-,10?,11?,12-,13+,14-,16?,17+/m1/s1

InChI Key

YTZSBJLNMIQROD-HVOIIHJLSA-N

Isomeric SMILES

CC1C2C(CC(O1)O)C(=COC2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)OC

SMILES

CC1C2C(CC(O1)O)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC

Canonical SMILES

CC1C2C(CC(O1)O)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC

Synonyms

morroniside

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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